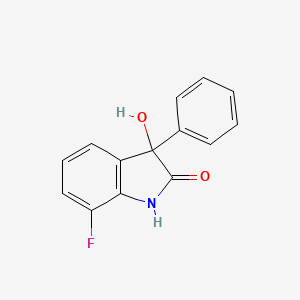
7-Fluoro-3-hydroxy-3-phenylindolin-2-one
Descripción general
Descripción
7-Fluoro-3-hydroxy-3-phenylindolin-2-one: is a chemical compound with the molecular formula C14H10FNO2 . It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 3rd position, and a phenyl group attached to the indolin-2-one core structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-hydroxy-3-phenylindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorobenzene derivatives.
Formation of Indole Core: The indole core is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Hydroxyl and Phenyl Groups: The hydroxyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Fluorination: The fluorine atom is introduced at the 7th position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-3-hydroxy-3-phenylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 7-fluoro-3-oxo-3-phenylindolin-2-one.
Reduction: Formation of 7-fluoro-3-hydroxy-3-phenylindolin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoro-3-hydroxy-3-phenylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-hydroxy-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
7-Fluoroindolin-2-one: Lacks the hydroxyl and phenyl groups, resulting in different biological activities.
3-Hydroxy-3-phenylindolin-2-one: Lacks the fluorine atom, leading to variations in chemical reactivity and biological properties.
3-Phenylindolin-2-one: Lacks both the fluorine and hydroxyl groups, making it less versatile in chemical reactions.
Uniqueness: 7-Fluoro-3-hydroxy-3-phenylindolin-2-one is unique due to the presence of the fluorine atom, hydroxyl group, and phenyl group, which collectively contribute to its distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the hydroxyl and phenyl groups provide additional sites for chemical modifications .
Propiedades
IUPAC Name |
7-fluoro-3-hydroxy-3-phenyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-11-8-4-7-10-12(11)16-13(17)14(10,18)9-5-2-1-3-6-9/h1-8,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJMQNSLKBAXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)F)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211840 | |
| Record name | 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584139-77-4 | |
| Record name | 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1584139-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
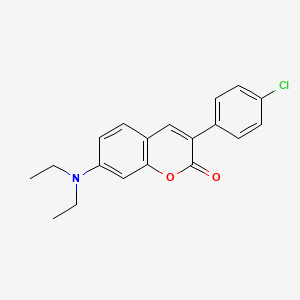

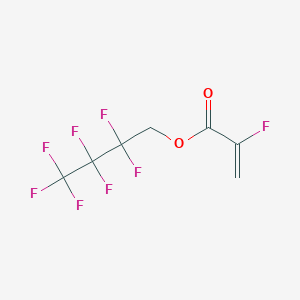
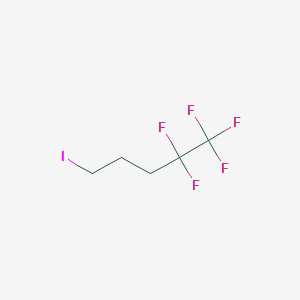
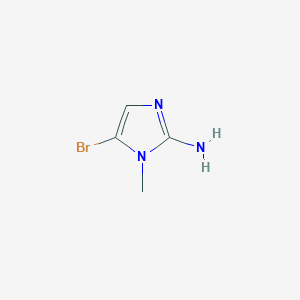
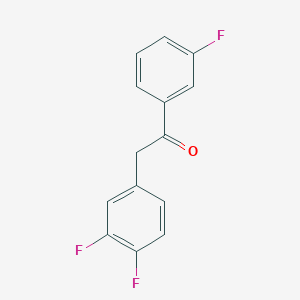

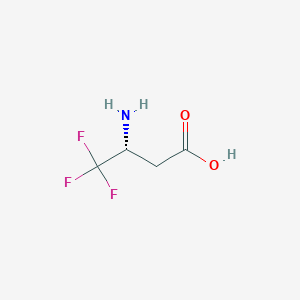
![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)
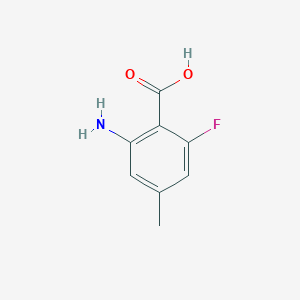
![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid](/img/structure/B3040058.png)
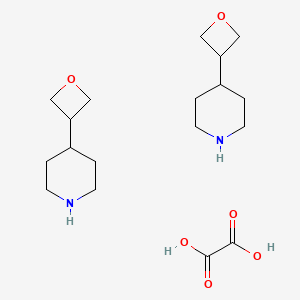
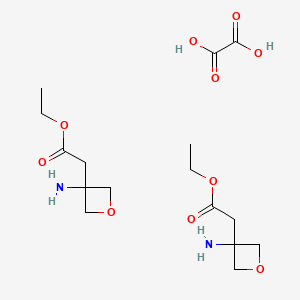
![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)
